6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
Overview
Description
6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, also known as this compound, is a useful research compound. Its molecular formula is C11H14N4O and its molecular weight is 218.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 3-(3,4-diaminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one or Amifampridine, primarily targets presynaptic potassium channels . These channels play a crucial role in nerve signal transmission, particularly in the regulation of action potentials and neurotransmitter release.
Mode of Action
Amifampridine works by blocking potassium channel efflux in nerve terminals . This action prolongs the duration of the action potential, leading to an increase in presynaptic calcium concentrations . As a result, calcium channels can remain open for a longer time, allowing for greater acetylcholine release to stimulate muscle at the end plate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuromuscular transmission pathway . By blocking potassium channels and increasing acetylcholine release, Amifampridine enhances neuromuscular transmission, improving muscle strength and reducing muscle fatigue.
Pharmacokinetics
Amifampridine is quickly and almost completely absorbed from the gut, with a bioavailability of 93–100% . The compound is metabolized through acetylation to 3-N-acetylamifampridine . The elimination half-life is approximately 2.5 hours for Amifampridine and 4 hours for 3-N-acetylamifampridine . About 19% of the compound is excreted unmetabolized, and 74–81% is excreted as 3-N-acetylamifampridine via the kidneys .
Result of Action
The molecular and cellular effects of Amifampridine’s action primarily manifest as improved muscle strength and reduced muscle fatigue in patients with Lambert-Eaton myasthenic syndrome (LEMS) . This is due to the increased acetylcholine release at the neuromuscular junction, leading to enhanced muscle stimulation .
Properties
IUPAC Name |
3-(3,4-diaminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-6-4-10(16)14-15-11(6)7-2-3-8(12)9(13)5-7/h2-3,5-6H,4,12-13H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSDHOPIGKDWTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC(=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392501 | |
Record name | 6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74150-02-0 | |
Record name | 6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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